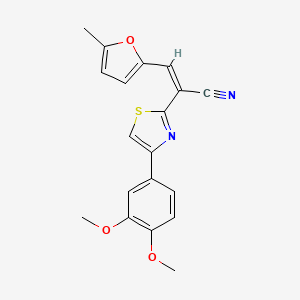
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is an organic compound with a complex structure that includes a thiazole ring, methoxy-substituted phenyl group, and an acrylonitrile moiety. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C21H18N2O4S
- Molecular Weight : 394.45 g/mol
- Density : 1.296 g/cm³ (predicted)
- Boiling Point : 587.8 °C (predicted)
- pKa : 9.09 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiazole ring and methoxy groups enhances its solubility and reactivity, which are crucial for its pharmacological effects.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Effects : Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- Case Study 1 : A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 10 to 30 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative | MCF-7 | 15 |
| Control Drug | MCF-7 | 5 |
Antimicrobial Activity
Research has shown that compounds containing thiazole rings possess antimicrobial properties:
- Case Study 2 : A related compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing inhibition zones of up to 20 mm at concentrations of 100 µg/mL.
| Pathogen | Inhibition Zone (mm) at 100 µg/mL |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Methoxy Groups : Enhance solubility and may increase interaction with biological targets.
- Thiazole Ring : Contributes to the compound's ability to interact with enzymes and receptors involved in disease processes.
- Acrylonitrile Moiety : May play a role in the reactivity towards nucleophiles, potentially leading to cytotoxic effects in cancer cells.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-4-6-15(24-12)8-14(10-20)19-21-16(11-25-19)13-5-7-17(22-2)18(9-13)23-3/h4-9,11H,1-3H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTAEUIOFNKWKW-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














